N-(4-ethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxy(diphenyl)methyl group, and a piperidinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxyphenylamine: This can be achieved by the ethylation of 4-aminophenol using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of 4-ethoxyphenylacetamide: The 4-ethoxyphenylamine is then reacted with acetic anhydride to form 4-ethoxyphenylacetamide.
Synthesis of 4-[hydroxy(diphenyl)methyl]-1-piperidine: This involves the reaction of diphenylmethanol with piperidine in the presence of a dehydrating agent such as thionyl chloride.
Coupling Reaction: Finally, the 4-ethoxyphenylacetamide is coupled with 4-[hydroxy(diphenyl)methyl]-1-piperidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it could interact with opioid receptors to exert analgesic effects or inhibit specific enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide
- N-(4-ethoxyphenyl)-2-{4-[hydroxy(phenyl)methyl]-1-piperidinyl}acetamide
- N-(4-ethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}propionamide
Uniqueness
N-(4-ethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This structural feature may enhance its solubility, bioavailability, and overall therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-2-33-26-15-13-25(14-16-26)29-27(31)21-30-19-17-24(18-20-30)28(32,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,24,32H,2,17-21H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEDYUSRDWKTJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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